Technical Documentation Center

5,8-Diazaspiro[3.6]decan-9-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5,8-Diazaspiro[3.6]decan-9-one
  • CAS: 2089257-33-8

Core Science & Biosynthesis

Foundational

Structural and Physicochemical Profiling of 5,8-Diazaspiro[3.6]decan-9-one: A Next-Generation Spirocyclic Scaffold in Drug Discovery

Executive Summary In contemporary medicinal chemistry, the shift away from flat, sp2-rich aromatic systems toward highly three-dimensional architectures is a fundamental design principle. 5,8-Diazaspiro[3.6]decan-9-one (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the shift away from flat, sp2-rich aromatic systems toward highly three-dimensional architectures is a fundamental design principle. 5,8-Diazaspiro[3.6]decan-9-one (CAS: 2089257-33-8)[1] has emerged as a premier conformationally restricted building block. Functioning as a bioisostere for traditional saturated heterocycles like piperazines and 1,4-diazepanes, this scaffold integrates a spirocyclic core with a lactam motif. This combination dramatically increases the fraction of sp3 carbons ( Fsp3​ ), enhances metabolic stability, and provides orthogonal functionalization handles for modular drug synthesis.

Chemical Architecture & 3D Conformation

The molecular architecture of 5,8-diazaspiro[3.6]decan-9-one (SMILES: C1CC2(C1)CC(=O)NCCN2)[2] is characterized by two fused ring systems sharing a single quaternary carbon (the spiro atom):

  • Cyclobutane Ring (spiro[3.x]): Provides a rigid, highly strained geometry that forces the attached substituents into specific vectors, optimizing target engagement while minimizing the entropic penalty of binding.

  • 1,4-Diazepan-5-one Ring: A 7-membered lactam containing two nitrogen atoms (N5 and N8).

  • Orthogonal Reactivity: A critical feature of this scaffold is the electronic differentiation of its nitrogens. N5 is a highly nucleophilic secondary amine, whereas N8 is a secondary amide (lactam). The lone pair on N8 is delocalized into the adjacent C9 carbonyl, rendering it non-nucleophilic under standard conditions. This allows for selective derivatization at N5 without the need for protecting groups.

Physicochemical Properties

The incorporation of the spiro-fused cyclobutane and the lactam carbonyl fundamentally alters the physicochemical profile compared to simple diamines. The table below summarizes the core metrics[2].

PropertyValueMechanistic Implication
Molecular Formula C₈H₁₄N₂OBase scaffold for lead optimization.
Molecular Weight 154.21 g/mol Low MW allows for extensive functionalization while remaining in Lipinski space.
Fsp3​ (Fraction sp3) 0.875 (7/8 carbons)High 3D character disrupts crystal packing, dramatically enhancing aqueous solubility.
Predicted XlogP -0.5Highly hydrophilic; excellent for counteracting lipophilic target-binding moieties.
H-Bond Donors (HBD) 2 (Amine, Amide)Facilitates strong directional interactions with target kinase/receptor pockets.
H-Bond Acceptors (HBA) 3 (N5, N8, Carbonyl O)Enhances solvation and interaction with water networks in biological systems.
Topological Polar Surface Area 41.1 ŲOptimal for membrane permeability while maintaining high solubility.

Synthetic Methodology & Workflow

The de novo synthesis of 5,8-diazaspiro[3.6]decan-9-one requires precise control over ring closure to prevent polymerization. Direct alkylation of amino acids often fails for 7-membered rings. Instead, an Aza-Michael Addition followed by Macrolactamization provides a self-validating, high-yield system.

Synthesis A Cyclobutanone B HWE Olefination A->B C Exocyclic Enoate B->C D Aza-Michael Addition C->D E Aza-Michael Adduct D->E F Deprotection & Lactamization E->F G 5,8-Diazaspiro[3.6] decan-9-one F->G

Fig 1: Step-wise synthetic workflow for 5,8-diazaspiro[3.6]decan-9-one via Aza-Michael addition.

Experimental Protocol: Core Synthesis

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination

  • Procedure: Suspend NaH (1.2 eq) in anhydrous THF at 0 °C. Add triethyl phosphonoacetate (1.1 eq) dropwise. Stir for 30 mins to form the ylide. Add cyclobutanone (1.0 eq) dropwise. Warm to room temperature and stir for 4 hours.

  • Causality: NaH irreversibly deprotonates the phosphonate, driving complete conversion to the reactive ylide. The resulting ethyl 2-(cyclobutylidene)acetate features an electrophilic exocyclic double bond primed for nucleophilic attack.

Step 2: Aza-Michael Addition

  • Procedure: Dissolve the enoate (1.0 eq) in ethanol. Add N-Boc-ethylenediamine (1.2 eq) and DBU (0.2 eq). Heat at 60 °C for 12 hours.

  • Causality: DBU acts as a non-nucleophilic base, enhancing the nucleophilicity of the primary amine. The Boc-protecting group is critical; it prevents the secondary amine from cross-reacting, ensuring strict regiocontrol during the conjugate addition.

Step 3: Deprotection & Intramolecular Lactamization

  • Procedure: Treat the intermediate with TFA/DCM (1:4) for 2 hours to remove the Boc group. Concentrate, then dissolve the crude amino ester in THF/H₂O with LiOH (2.0 eq) to yield the free amino acid. Dilute the crude amino acid in anhydrous DMF (0.01 M). Add DIPEA (3.0 eq), followed by HATU (1.2 eq). Stir for 16 hours.

  • Causality: High dilution (0.01 M) is a thermodynamic requirement to favor intramolecular cyclization (forming the 7-membered ring) over intermolecular oligomerization. HATU is selected over standard carbodiimides because its azabenzotriazole leaving group drastically accelerates aminolysis kinetics, securing high yields of the lactam.

Mechanistic Utility in Medicinal Chemistry

Replacing flat aromatic rings with spirocyclic motifs is a proven strategy to mitigate toxicity and improve pharmacokinetic (PK) profiles. The 5,8-diazaspiro[3.6]decan-9-one scaffold acts as a "metabolic shield." Because it lacks the easily oxidized benzylic positions found in standard heterocycles, it exhibits profound resistance to Cytochrome P450 (CYP450) mediated degradation.

ADME Core 5,8-Diazaspiro[3.6]decan-9-one Spiro Spirocyclic Core Core->Spiro Lactam 9-one Lactam Core->Lactam Fsp3 High Fsp3 (0.875) Spiro->Fsp3 Rigidity Conformational Rigidity Spiro->Rigidity Lactam->Rigidity Solubility Aqueous Solubility Fsp3->Solubility Metabolism Metabolic Stability Rigidity->Metabolism

Fig 2: Logical relationship between structural motifs and resulting ADME/pharmacokinetic benefits.

Experimental Protocol: Scaffold Functionalization

To utilize this scaffold in drug discovery, chemists typically functionalize the N5 position. Due to the amide resonance at N8, N5 can be selectively arylated via Buchwald-Hartwig cross-coupling without utilizing protecting groups.

Protocol: Selective N5-Arylation via Buchwald-Hartwig Coupling

  • Reagents: 5,8-Diazaspiro[3.6]decan-9-one (1.0 eq)[3], Aryl bromide (1.1 eq), Pd₂(dba)₃ (0.05 eq), RuPhos (0.1 eq), Cs₂CO₃ (2.0 eq), anhydrous 1,4-Dioxane.

  • Procedure:

    • Charge a flame-dried Schlenk flask with the scaffold, aryl bromide, Pd₂(dba)₃, RuPhos, and Cs₂CO₃.

    • Evacuate and backfill with Argon (3x).

    • Add degassed 1,4-Dioxane.

    • Heat the reaction mixture at 90 °C for 12 hours under vigorous stirring.

    • Cool to room temperature, filter through a pad of Celite, and purify via flash chromatography.

  • Causality: RuPhos is specifically chosen as the supporting ligand because its large steric bulk and electron-rich nature facilitate the difficult reductive elimination step when coupling secondary aliphatic amines. Cs₂CO₃ is utilized as a mild base; stronger bases (like NaOtBu) risk deprotonating the N8 lactam, which would compromise the strict N5 regioselectivity of the system.

References

  • Title: Compound Summary for CID 125511555 (5,8-diazaspiro[3.6]decan-9-one) | Source: PubChem | URL: [Link]

Sources

Exploratory

The Pharmacological Ascendancy of 5,8-Diazaspirodecan-9-one Analogs: Mechanisms, Bioisosterism, and Validation Protocols

The Pharmacological Ascendancy of 5,8-Diazaspiro[1]decan-9-one Analogs: Mechanisms, Bioisosterism, and Validation Protocols Executive Summary In the modern landscape of drug discovery, the transition from planar, two-dim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Pharmacological Ascendancy of 5,8-Diazaspiro[1]decan-9-one Analogs: Mechanisms, Bioisosterism, and Validation Protocols

Executive Summary

In the modern landscape of drug discovery, the transition from planar, two-dimensional pharmacophores to complex, three-dimensional architectures has become a critical strategy for overcoming attrition in clinical development. At the forefront of this structural evolution are diazaspirocycles —bicyclic heterocyclic compounds containing two nitrogen atoms and a spiro junction[1].

Specifically, 5,8-diazaspiro[2]decan-9-one and its structural analogs represent a highly specialized class of bioisosteres. By replacing traditional flat rings (such as piperazines or piperidines) with this rigid, orthogonal[2] spiro-fused system, medicinal chemists can dramatically enhance target selectivity, improve aqueous solubility, and eliminate off-target cytotoxicity[2][3]. This in-depth technical guide explores the mechanistic utility of 5,8-diazaspiro[2]decan-9-one analogs, focusing on their role in kinase inhibition, GPCR antagonism, and the rigorous experimental protocols required to validate their efficacy.

Structural Biology & Physicochemical Mechanisms

The Bioisosteric Upgrade: Breaking Planarity

Historically, the piperazine ring has been a ubiquitous linker and core motif in pharmaceuticals. However, its planar nature often leads to high lipophilicity (logD), poor metabolic stability, and promiscuous binding (e.g., off-target hERG or serotonin receptor binding)[4].

The 5,8-diazaspiro[2]decan-9-one scaffold solves these liabilities through conformational restriction and increased Fsp3​ (fraction of sp3 hybridized carbons) . The spiro carbon forces the 4-membered azetidine-derivative ring and the 7-membered diazepane-derivative ring into an orthogonal, three-dimensional relationship.

  • Causality of Solubility: The breaking of molecular planarity prevents tight π−π stacking in the solid state, lowering the crystal lattice energy and thereby driving a thermodynamic increase in aqueous solubility[1].

  • Causality of Metabolic Stability: The rigid spiro-fusion sterically shields adjacent carbon-hydrogen bonds from cytochrome P450 (CYP450) mediated oxidation, extending the metabolic half-life of the compound[1].

G P Traditional Piperazine (Planar, High logD, Promiscuous) S 5,8-Diazaspiro[3.6]decan-9-one (Orthogonal 3D, High Fsp3, Rigid) P->S Bioisosteric Replacement A1 Enhanced Aqueous Solubility (Lower Crystal Lattice Energy) S->A1 A2 Improved Metabolic Stability (CYP450 Steric Shielding) S->A2 A3 Precise Target Vectoring (Optimized Exit Vectors) S->A3

Caption: Logical flow of bioisosteric replacement from planar piperazines to 3D diazaspirocycles.

Comparative Physicochemical Profiling

The integration of the diazaspiro[2]decan-9-one core fundamentally alters the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a lead compound. The table below synthesizes the quantitative advantages observed when transitioning to spirocyclic frameworks[1][5].

Physicochemical ParameterTraditional Piperazine AnalogDiazaspiro[2]decan-9-one AnalogMechanistic Driver
Fsp3​ Fraction Low (~0.2 - 0.3)High (>0.5)Introduction of the sp3 spiro-junction.
logD (pH 7.4) High (Lipophilic)Lower (Hydrophilic shift)Disruption of planar hydrophobic surface area.
Aqueous Solubility < 10 μ g/mL> 100 μ g/mLReduced crystal packing energy.
Metabolic Half-Life ( t1/2​ ) Short (< 30 min in HLM)Prolonged (> 60 min in HLM)Steric hindrance around vulnerable N-alpha carbons.
Off-Target Toxicity High (e.g., DNA damage)Significantly ReducedPrecise 3D vectoring prevents promiscuous binding[6].

Core Mechanisms of Action in Target Binding

ATP-Competitive Kinase Inhibition (e.g., TYK2/JAK1)

Diazaspirocycles have shown profound efficacy as selective kinase inhibitors, particularly in the Janus kinase (JAK) family (e.g., TYK2/JAK1) for treating inflammatory bowel disease and autoimmune disorders[7][8].

Mechanism of Binding:

  • Hinge Region Interaction: The ketone (dione/one) moiety of the 5,8-diazaspiro[2]decan-9-one ring acts as a highly directional hydrogen bond acceptor. It forms critical bidentate or monodentate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Leu959 in JAK1)[8].

  • Selectivity Pocket Vectoring: The rigid[2] spiro system projects its substituents at a highly specific "bite angle." Unlike flexible linear alkyl chains that incur an entropic penalty upon binding, the pre-organized spirocycle perfectly vectors a functional group (e.g., a fluorophenyl or benzofuran ring) deep into the hydrophobic back pocket of the ATP-binding site[1][9]. This precise spatial projection is what grants diazaspirocycles their exceptional selectivity (e.g., >20-fold selectivity for JAK1/TYK2 over JAK2)[8].

G Cytokine Inflammatory Cytokine (e.g., IL-6, IFN-α) Receptor Receptor Complex (gp130) Cytokine->Receptor Kinase TYK2 / JAK1 Kinases Receptor->Kinase Dimerization & Activation STAT STAT3 Phosphorylation Kinase->STAT Phosphorylates Inhibitor 5,8-Diazaspiro[3.6]decan-9-one Analog (ATP Competitive) Inhibitor->Kinase Blocks ATP Hinge Region Gene Pro-inflammatory Gene Transcription (Th1/Th17) STAT->Gene Translocates to Nucleus

Caption: Mechanism of action for diazaspirocyclic inhibitors in the TYK2/JAK1/STAT signaling pathway.

GPCR Antagonism (Dopamine Receptors)

Beyond kinases, diazaspirocycles are utilized to target G-protein coupled receptors (GPCRs), such as Dopamine D3 and D4 receptors (D3R/D4R)[3][4]. The mechanism here relies on the spirocycle's ability to navigate the narrow transmembrane (TM) helices. The extended 3D conformation allows the molecule to wedge into the TM4/5/6 pocket, sterically blocking the endogenous ligand (dopamine) from inducing the conformational change required for G-protein recruitment, thereby acting as a potent antagonist[3].

Experimental Workflows & Validation Protocols

To validate the mechanistic claims of a novel 5,8-diazaspiro[2]decan-9-one analog, a self-validating system of biochemical and pharmacokinetic assays must be employed. The following protocols detail the critical steps and the causality behind the experimental design.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To determine the IC50​ and binding affinity of the spirocyclic analog against target kinases (e.g., TYK2)[8]. TR-FRET is selected over standard colorimetric assays because the time-resolved nature eliminates background auto-fluorescence from the test compounds, ensuring high signal-to-noise ratios.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl 2​ , 1 mM EGTA, and 0.01% Brij-35. Causality: MgCl 2​ is essential as it coordinates the ATP phosphates, mimicking the physiological state required for kinase catalytic activity.

  • Compound Titration: Perform a 3-fold serial dilution of the 5,8-diazaspiro[2]decan-9-one analog in 100% DMSO, then dilute 1:10 in kinase buffer.

  • Enzyme-Ligand Pre-incubation: Add 5 μ L of the recombinant TYK2 enzyme to a 384-well plate, followed by 5 μ L of the compound. Incubate for 30 minutes at 25°C. Causality: Pre-incubation allows the rigid spirocycle to achieve thermodynamic binding equilibrium in the ATP pocket before the substrate is introduced.

  • Reaction Initiation: Add 10 μ L of a mixture containing ATP (at its Km​ value) and the ULight-labeled peptide substrate.

  • Reaction Termination: After 60 minutes, add 10 μ L of stop buffer containing EDTA. Causality: EDTA acts as a strong chelating agent, sequestering Mg 2+ ions and instantly halting the catalytic transfer of phosphate.

  • Detection: Add the Europium-labeled anti-phospho antibody. Read the plate on a multi-mode microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Calculate IC50​ using a four-parameter logistic non-linear regression model.

Protocol 2: Human Liver Microsome (HLM) Metabolic Stability Profiling

Purpose: To validate the hypothesis that the sp3 spiro-junction provides steric shielding against CYP450-mediated Phase I metabolism[1][3].

Step-by-Step Methodology:

  • Preparation: Thaw HLM (0.5 mg/mL final protein concentration) and pre-incubate with the spirocyclic analog (1 μ M) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (1 mM final concentration). Causality: NADPH is the obligate electron donor required for the catalytic cycle of CYP450 enzymes.

  • Time-Course Sampling: Aliquot 50 μ L of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The organic solvent instantly denatures the microsomal proteins, stopping metabolism and precipitating the protein for clean LC-MS/MS injection.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate the intrinsic clearance ( CLint​ ).

G Design 1. Scaffold Design (Spiro-Vector Projection) Synth 2. Chemical Synthesis (C-N Cross-Coupling) Design->Synth Assay 3. TR-FRET Kinase Assay (IC50 Determination) Synth->Assay ADME 4. HLM Stability Profiling (Phase I Metabolism) Assay->ADME ADME->Design SAR Feedback Loop Lead 5. Lead Selection (In Vivo Efficacy) ADME->Lead

Caption: Iterative validation workflow for optimizing diazaspirocyclic drug candidates.

Conclusion

The integration of the 5,8-diazaspiro[2]decan-9-one scaffold into modern pharmacophores represents a masterclass in rational drug design. By leveraging the inherent conformational rigidity and high Fsp3​ character of the spiro-fusion, medicinal chemists can systematically engineer out the liabilities of traditional planar rings. Whether acting as highly selective ATP-competitive kinase inhibitors or sterically precise GPCR antagonists, these analogs provide a robust, self-validating framework for the next generation of targeted therapeutics.

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 5,8-Diazaspiro[3.6]decan-9-one

Introduction & Strategic Rationale The integration of spirocyclic motifs into pharmaceutical pipelines has revolutionized modern drug discovery. By replacing flat, aromatic rings with three-dimensional spirocyclic scaffo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The integration of spirocyclic motifs into pharmaceutical pipelines has revolutionized modern drug discovery. By replacing flat, aromatic rings with three-dimensional spirocyclic scaffolds, medicinal chemists can significantly reduce conformational entropy, improve aqueous solubility, and enhance target binding specificity [1]. The 5,8-diazaspiro[3.6]decan-9-one scaffold (CAS: 2089257-33-8) [2] is a highly versatile building block featuring a cyclobutane ring spiro-fused to a 7-membered diazepanone ring.

This application note details a robust, scalable, and self-validating three-step synthetic protocol to construct this spirocycle. The strategy relies on a convergent reductive amination followed by a high-dilution intramolecular lactamization.

Retrosynthetic Strategy

To construct the 7-membered diazepanone ring, we utilize an intramolecular lactamization approach. The linear precursor is assembled via the reductive amination of ethyl 2-(1-aminocyclobutyl)acetate with N-Boc-2-aminoacetaldehyde. This route ensures high regioselectivity and avoids the formation of unwanted intermolecular polyamides.

SynthFlow SM1 Ethyl 2-(1-aminocyclobutyl)acetate + N-Boc-2-aminoacetaldehyde Step1 Step 1: Reductive Amination (NaBH(OAc)3, DCE, rt) SM1->Step1 Int1 Intermediate 1 (Boc-protected diamine ester) Step1->Int1 Step2 Step 2: Boc Deprotection (TFA, DCM, 0 °C to rt) Int1->Step2 Int2 Intermediate 2 (Diamine ester TFA salt) Step2->Int2 Step3 Step 3: Intramolecular Lactamization (DIPEA, Toluene, 110 °C) Int2->Step3 Product 5,8-Diazaspiro[3.6]decan-9-one (Target Scaffold) Step3->Product

Fig 1: Three-step synthetic workflow for 5,8-Diazaspiro[3.6]decan-9-one.

Experimental Protocols

Step 1: Reductive Amination

Objective: Form the secondary amine linkage while preserving the ester and Boc-protected primary amine. Causality Insight: Sodium triacetoxyborohydride (NaBH(OAc)₃) is specifically chosen over NaBH₄ because it is a milder reducing agent. It selectively reduces the transient iminium ion without reducing the starting aldehyde, preventing the formation of unwanted alcohol byproducts.

  • Initialization: In an oven-dried 250 mL round-bottom flask under an argon atmosphere, dissolve ethyl 2-(1-aminocyclobutyl)acetate (10.0 mmol, 1.0 eq) and N-Boc-2-aminoacetaldehyde (10.5 mmol, 1.05 eq) in anhydrous 1,2-dichloroethane (DCE, 50 mL).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to allow for complete imine/iminium formation.

  • Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)₃ (15.0 mmol, 1.5 eq) portion-wise over 15 minutes to control the mild exotherm.

  • Completion: Remove the ice bath and stir at room temperature for 12 hours. Monitor via LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with dichloromethane (DCM, 3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Silica, Hexanes/EtOAc) to yield Intermediate 1 .

Step 2: Boc Deprotection

Objective: Unmask the primary amine required for the subsequent ring-closure.

  • Initialization: Dissolve Intermediate 1 (8.0 mmol) in anhydrous DCM (32 mL) and cool to 0 °C.

  • Deprotection: Slowly add trifluoroacetic acid (TFA, 8 mL) dropwise.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.

  • Isolation: Concentrate the reaction mixture in vacuo to remove DCM and excess TFA. Co-evaporate with toluene (3 × 20 mL) to remove residual TFA traces, yielding Intermediate 2 as a crude TFA salt, which is used immediately in the next step to prevent degradation.

Step 3: Intramolecular Lactamization

Objective: Construct the 7-membered diazepanone ring. Causality Insight: Forming 7-membered rings is entropically and enthalpically challenging compared to 5- or 6-membered rings. To favor intramolecular cyclization over intermolecular polymerization, the reaction is run at high dilution (0.02 M). Toluene is utilized as the solvent to achieve the high temperatures (110 °C) necessary to drive the amidation of the unactivated ethyl ester.

  • Neutralization & Dilution: Dissolve the crude Intermediate 2 TFA salt (approx. 8.0 mmol) in anhydrous toluene (400 mL) to achieve a 0.02 M concentration.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 40.0 mmol, 5.0 eq) to fully neutralize the TFA salts and liberate the free primary amine.

  • Cyclization: Equip the flask with a reflux condenser and heat the mixture to 110 °C (reflux) for 24–36 hours. Monitor the disappearance of the linear precursor via LC-MS.

  • Workup & Purification: Cool the reaction to room temperature and concentrate in vacuo. Dissolve the residue in DCM (100 mL) and wash with water (2 × 50 mL) and brine (50 mL). Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (Silica, DCM/MeOH 95:5 to 90:10) to afford the pure 5,8-Diazaspiro[3.6]decan-9-one .

Mechanism FreeBase Free Base Primary amine liberated Attack Nucleophilic Attack Amine attacks ester FreeBase->Attack TetraInt Tetrahedral Int. Oxyanion formation Attack->TetraInt Elimination Elimination Loss of Ethanol TetraInt->Elimination Lactam Product 7-membered Lactam Elimination->Lactam

Fig 2: Mechanistic pathway of the base-promoted intramolecular lactamization.

Quantitative Data & Analytical Validation

A self-validating protocol requires strict analytical checkpoints. The table below summarizes the expected yields, physical states, and critical mass spectrometry (ESI-MS) data for tracking the synthesis progression.

StageCompoundExpected YieldPhysical StateESI-MS [M+H]⁺Key Structural Marker
Step 1 Intermediate 1 (Boc-diamine ester)82 - 88%Pale yellow oilm/z 301.2Presence of Boc group (t-butyl singlet ~1.4 ppm in ¹H NMR)
Step 2 Intermediate 2 (Diamine ester TFA salt)>95% (Crude)Viscous amber oilm/z 201.1Complete disappearance of Boc signal; highly polar on TLC
Step 3 5,8-Diazaspiro[3.6]decan-9-one60 - 68%Off-white solidm/z 155.1Loss of ethyl ester signals; appearance of distinct lactam N-H stretch

Note: The target compound, 5,8-diazaspiro[3.6]decan-9-one (C₈H₁₄N₂O), has a monoisotopic mass of 154.11 Da [2]. The observed [M+H]⁺ peak at 155.1 is the primary validation marker during LC-MS monitoring.

References

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. URL:[Link]

  • PubChemLite. (2026). 5,8-diazaspiro[3.6]decan-9-one Structural Information. PubChem Database. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5,8-Diazaspiro[3.6]decan-9-one

Welcome to the technical support center for the synthesis of novel spirocyclic compounds. This guide is designed for researchers, chemists, and drug development professionals who are working on or planning to synthesize...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of novel spirocyclic compounds. This guide is designed for researchers, chemists, and drug development professionals who are working on or planning to synthesize 5,8-Diazaspiro[3.6]decan-9-one. Given the unique structural challenges of this spirocyclic lactam, achieving high yields can be a significant hurdle. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established principles for analogous structures to empower you to optimize your synthetic route.

Proposed Synthetic Strategy: A Multi-step Approach

The synthesis of a spirocyclic system like 5,8-Diazaspiro[3.6]decan-9-one often requires a carefully planned multi-step sequence. A plausible and efficient route, adapted from methodologies for similar diazaspiro[4.5]decanones, involves an initial Michael addition followed by reductive cyclization.[1] This strategy offers good control over the formation of the core spirocyclic structure.

cluster_start Starting Materials cluster_inter Key Intermediate cluster_final Final Product Assembly A 1-N-Boc-azetidin-3-one C Michael Adduct (N-Boc-3-(2-cyanoethyl)azetidin-3-ol) A->C Michael Addition B Acrylonitrile B->C D Amino Ketone Intermediate C->D Nitrile Reduction (e.g., H₂, Raney Nickel) E 5,8-Diazaspiro[3.6]decan-9-one D->E Intramolecular Reductive Amination & Lactamization

Caption: A proposed synthetic workflow for 5,8-Diazaspiro[3.6]decan-9-one.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low or zero. What are the likely causes and how can I fix it?

A1: Low to no yield is the most common issue and can stem from several factors, from the quality of your starting materials to the reaction conditions themselves. The key is to diagnose the root cause systematically.

Possible Causes & Solutions:

  • Poor Quality of Reagents or Solvents:

    • The "Why": The initial Michael addition and subsequent reductive amination are sensitive to moisture and impurities. For instance, any residual water can hydrolyze intermediates or deactivate reagents like sodium triacetoxyborohydride.[2]

    • Solution: Ensure all solvents are anhydrous. Use freshly opened or properly stored reagents. It is good practice to measure the purity of starting materials via NMR or other analytical techniques before starting the reaction.

  • Incorrect Reaction Temperature:

    • The "Why": Many steps in this synthesis are temperature-sensitive. For example, while heating can accelerate the reaction, it can also lead to the decomposition of thermally labile intermediates or promote the formation of unwanted side products.[2]

    • Solution: Begin by running the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, you can gradually increase the temperature.

  • Inefficient Nitrile Reduction:

    • The "Why": The reduction of the nitrile to the primary amine is a critical step. Incomplete reduction means you will not form the necessary intermediate for the final cyclization. The catalyst (e.g., Raney Nickel or Palladium on Carbon) can be poisoned or deactivated.

    • Solution: Use a fresh, high-activity catalyst. Ensure the system is properly flushed with hydrogen and that the pressure is maintained. Alternative reduction methods, such as using lithium aluminum hydride (LiAlH₄), can be considered, though this may require subsequent protection steps.

The following decision tree can guide your troubleshooting process:

start Problem: Low or No Product Yield check_sm Analyze Starting Materials (NMR, Purity) start->check_sm check_rxn Monitor Reaction by TLC/LC-MS start->check_rxn sm_bad Result: Impure Starting Materials check_sm->sm_bad Purity Issue Found sm_good Result: Starting Materials Consumed check_rxn->sm_good No starting material left sm_incomplete Result: Incomplete Reaction check_rxn->sm_incomplete Starting material remains sol_purify Action: Purify or Re-source Starting Materials sm_bad->sol_purify sol_side_products Issue: Side Product Formation (See Q2) sm_good->sol_side_products sol_stalled Issue: Stalled Reaction (See Q3) sm_incomplete->sol_stalled

Caption: A troubleshooting decision tree for low product yield.

Q2: I'm observing multiple spots on my TLC/LC-MS, indicating significant side product formation. What are these and how can I minimize them?

A2: The formation of multiple products often points to issues with reaction selectivity or the stability of intermediates.

Common Side Products & Prevention:

  • Polymerization:

    • The "Why": Michael acceptors like acrylonitrile can polymerize under basic conditions or at elevated temperatures. The amine intermediates can also undergo intermolecular reactions.

    • Solution: Run the reaction at a lower concentration (high dilution conditions) to favor intramolecular cyclization over intermolecular polymerization. Ensure the temperature is carefully controlled.[2]

  • Over-reduction or Incomplete Cyclization:

    • The "Why": During reductive amination, if the imine intermediate is not formed efficiently before reduction, you may isolate the amino alcohol instead of the cyclized lactam.

    • Solution: The addition of a catalytic amount of a weak acid like acetic acid can facilitate the formation of the imine intermediate.[2] Using a milder reducing agent, such as sodium triacetoxyborohydride, which is selective for imines over ketones, can also improve the yield of the desired product.

Q3: The reaction seems to stall and never goes to completion. What should I do?

A3: A stalled reaction is a clear sign that one or more components are no longer active or that an equilibrium has been reached that does not favor the product.

Troubleshooting a Stalled Reaction:

  • Monitor Progress: Use TLC or LC-MS to confirm that the reaction has indeed stalled and is not just slow.[2]

  • Re-evaluate Reagents: The reducing agent may have decomposed. In such cases, a fresh portion of the reagent can be added.

  • Increase Temperature: If the reaction is clean but slow at room temperature, a modest increase in temperature (e.g., to 40-50 °C) might be sufficient to drive it to completion. However, monitor for the appearance of side products.[2]

  • Check for Catalyst Deactivation: In catalytic hydrogenations, the catalyst can be poisoned. If this is suspected, filtering the reaction mixture and adding fresh catalyst may restart the reaction.

Q4: I'm struggling to purify the final product. What are the best practices?

A4: The polar and basic nature of diazaspirocycles can make purification challenging.

Purification Strategy:

  • Extraction: After quenching the reaction, perform a thorough extraction. Sometimes, adjusting the pH of the aqueous layer can help to move the product into the organic phase.

  • Column Chromatography: This is often the most effective method.

    • Stationary Phase: Standard silica gel is typically used.

    • Mobile Phase: A gradient elution is often necessary. Start with a less polar system (e.g., ethyl acetate/hexanes) and gradually increase the polarity by adding methanol.

    • Additive: Due to the basic nature of the product, peak tailing on silica gel is common. Adding a small amount (0.5-1%) of a base like triethylamine or ammonium hydroxide to the eluent can significantly improve peak shape and separation.[2]

  • Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step to obtain highly pure material. A solvent system like ethanol/water or acetone/hexanes might be effective.[3][4]

Data-Driven Optimization

Systematic optimization of reaction parameters is crucial for maximizing yield. Below is a hypothetical table illustrating how you might track your experiments to identify the optimal conditions for the intramolecular reductive amination step.

Entry Reducing Agent Solvent Temperature (°C) Yield (%) Purity (by LC-MS) Notes
1NaBH(OAc)₃ (1.5 eq)Dichloromethane (DCM)255585%Baseline experiment.
2NaBH₃CN (1.5 eq)Methanol (MeOH)254070%Lower yield and more side products.
3NaBH(OAc)₃ (1.5 eq)1,2-Dichloroethane (DCE)507892%Higher temperature improved rate and yield.
4H₂, Pd/C (10 mol%)Ethanol (EtOH)253560%Significant amount of uncyclized amine.
5NaBH(OAc)₃ (2.0 eq)1,2-Dichloroethane (DCE)508294%Increased reagent improved conversion.

This table is for illustrative purposes and is based on general principles of reductive amination reactions as described in the literature.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the synthesis of 5,8-Diazaspiro[3.6]decan-9-one?

A1: Based on our experience with similar spirocyclic systems, the three most critical parameters are:

  • Stoichiometry: Precise control over the equivalents of your reagents, especially the reducing agent, is vital.

  • Temperature: As discussed, temperature affects both the reaction rate and the side product profile.

  • Absence of Water: Maintaining anhydrous conditions is non-negotiable for many of the steps involved.

Q2: How do I choose the right protecting groups for the nitrogen atoms?

A2: Protecting groups are essential for directing the reaction pathway. For the azetidine nitrogen, a tert-butyloxycarbonyl (Boc) group is an excellent choice. It is stable under the conditions of Michael addition and nitrile reduction but can be removed under acidic conditions if needed. For the second nitrogen, it is often introduced as a nitrile and then reduced, avoiding the need for a protecting group on that part of the molecule until after the spirocycle is formed.

Q3: Can this synthesis be scaled up? What are the main considerations?

A3: Yes, this synthesis can be scaled up, but there are important considerations:

  • Heat Transfer: Exothermic steps, such as quenching a hydride reduction, can become difficult to control on a larger scale. Ensure you have adequate cooling capacity.

  • Hydrogenation: If using catalytic hydrogenation, ensuring efficient mixing and hydrogen delivery is crucial for large-scale reactions. Specialized high-pressure reactors may be necessary.[1]

  • Purification: Column chromatography becomes less practical at a large scale. Developing a robust crystallization or distillation procedure for purification is highly recommended.

Detailed Experimental Protocols

The following protocols are hypothetical and should be adapted and optimized for your specific laboratory conditions.

Protocol 1: Synthesis of 5,8-Diazaspiro[3.6]decan-9-one
  • Step 1: Michael Addition

    • To a solution of 1-N-Boc-azetidin-3-one (1.0 eq) in anhydrous THF at 0 °C, add a catalytic amount of a suitable base (e.g., potassium tert-butoxide).

    • Slowly add acrylonitrile (1.1 eq) dropwise, keeping the temperature below 5 °C.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

    • Monitor by TLC until the starting ketone is consumed.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Step 2: Reductive Cyclization

    • Dissolve the crude Michael adduct from the previous step in ethanol.

    • Add Raney Nickel (approx. 10% by weight) as a slurry in ethanol.

    • Pressurize the reaction vessel with hydrogen (e.g., 50 psi) and stir vigorously at 50 °C for 12-16 hours.[1]

    • Monitor the reaction by LC-MS for the disappearance of the nitrile and the formation of the final product.

    • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Adsorb the crude product onto a small amount of silica gel.

  • Prepare a silica gel column in a suitable solvent system (e.g., 95:5 dichloromethane/methanol).

  • Load the adsorbed product onto the column.

  • Elute the column with a gradient of methanol in dichloromethane (e.g., from 2% to 10% methanol), containing 0.5% triethylamine to prevent peak tailing.[2]

  • Collect fractions and analyze by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 5,8-Diazaspiro[3.6]decan-9-one.

References

  • Albanese, V., Pedriali, G., Fabbri, M., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Alonso, E., et al. (2008). Purification of five azaspiracids from mussel samples contaminated with DSP toxins and azaspiracids. Journal of Chromatography B, 865(1-2), 133-140. Available at: [Link]

  • Plourde, G. L., & Spaetzel, R. R. (2009). Synthesis of N-(2,8-Dioxo-1-oxaspiro[4.5]deca-6,9-dien-7-yl) Acetamide and Benzamide. Molbank, 2009(2), M599. Available at: [Link]

  • ResearchGate. (2015). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. Available at: [Link]

  • Google Patents. (n.d.). 8-azaspiro[1][5] decane-7, the preparation method of 9-dione compounds. Available at:

  • MDPI. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Available at: [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Available at: [Link]

  • PubMed. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. Available at: [Link]

  • PacBio. (2018). Guide - Low Yield Troubleshooting. Available at: [Link]

  • Shorter, J. (2011). Purification of Hsp104, a Protein Disaggregase. Journal of Visualized Experiments, (55), 3023. Available at: [Link]

  • Waterson, A. G., et al. (2018). Isoform selective PLD inhibition by novel, chiral 2,8-diazaspiro[4.5]decan-1-one derivatives. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3670-3673. Available at: [Link]

  • CUNY. (n.d.). Purification by Recrystallization. Available at: [Link]

  • Albanese, V., et al. (2022). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1856-1866. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues with 5,8-Diazaspiro[3.6]decan-9-one

Welcome to the Technical Support Center. This guide is designed for medicinal chemists, formulation scientists, and drug development professionals working with 5,8-Diazaspiro[3.6]decan-9-one (CAS: 2089257-33-8).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists, formulation scientists, and drug development professionals working with 5,8-Diazaspiro[3.6]decan-9-one (CAS: 2089257-33-8). Below, you will find mechanistic insights, solvent troubleshooting matrices, and self-validating experimental protocols to overcome the challenging physicochemical properties of this spirocyclic scaffold.

Mechanistic FAQ: Understanding the Solubility Barrier

Q: Why does 5,8-Diazaspiro[3.6]decan-9-one exhibit such poor solubility in standard organic solvents like DCM, EtOAc, or Toluene? A: The insolubility of this compound is a direct consequence of its high crystal lattice energy, which is driven by two synergistic structural features:

  • Spirocyclic Rigidity: Spirocyclic amines are highly valued in drug discovery for their ability to project functionality in three dimensions (the "escape from flatland" paradigm), which often improves metabolic stability[1][2]. However, the rigid, sp³-rich spiro[3.6]decane core restricts conformational flexibility, allowing the molecules to pack tightly into a highly ordered crystal lattice.

  • Dense Hydrogen Bonding Network: The 1,4-diazepan-5-one sub-ring contains both a secondary amine (a strong H-bond donor) and a secondary lactam (an H-bond donor and a strong H-bond acceptor). This creates a dense, self-complementary intermolecular hydrogen bonding network. Unless a solvent can thermodynamically out-compete these strong intermolecular forces, the compound will remain as an insoluble suspension[3].

Solvent Selection & Troubleshooting Guide

Q: What is the optimal solvent system for preparing high-concentration stock solutions for biological screening? A: For in vitro assays requiring high-concentration stock solutions (e.g., 10–50 mM), 100% DMSO or NMP is mandatory. These solvents possess high dielectric constants and act as powerful hydrogen-bond acceptors, effectively disrupting the intermolecular amine-lactam interactions that hold the crystal lattice together.

Table 1: Solvent Compatibility Matrix for 5,8-Diazaspiro[3.6]decan-9-one
Solvent ClassRepresentative SolventDielectric Constant (ε)Solubilization MechanismExpected SolubilityRecommended Application
Non-Polar Hexane, Heptane~1.9Dispersion forces onlyInsolubleAnti-solvent for precipitation
Polar Aprotic (Weak) DCM, Chloroform~4.8Weak dipole-dipolePoor (<2 mg/mL)Avoid for free base handling
Polar Aprotic (Moderate) Ethyl Acetate, THF6.0 - 7.5Moderate H-bond acceptorPoor to ModerateAvoid unless heated
Polar Protic Methanol, Ethanol~33.0H-bond donor & acceptorModerateSalt formation workflows
Polar Aprotic (Strong) DMSO, NMP, DMF32.0 - 46.7Strong H-bond acceptorHigh (>50 mg/mL)Assay stocks, Acoustic dispensing

Workflow Visualization

To determine the best solubilization strategy, follow the decision matrix below based on your downstream application.

G Start Determine Downstream Application for 5,8-Diazaspiro[3.6]decan-9-one Branch1 In Vitro Assays / HTS (Requires Liquid Handling) Start->Branch1 Branch2 Organic Synthesis (Requires Non-Polar Solvents) Start->Branch2 Branch3 Aqueous Media (Requires High Polarity) Start->Branch3 Action1 Use 100% DMSO or NMP (Strong H-Bond Acceptors) Branch1->Action1 Action2 Perform N-Boc Protection (Disrupts Intermolecular H-Bonds) Branch2->Action2 Action3 Formulate as HCl/TFA Salt (Ion-Dipole Solvation) Branch3->Action3

Figure 1: Decision matrix for solubilizing 5,8-Diazaspiro[3.6]decan-9-one based on application.

Experimental Protocols: Chemical Workarounds

Q: I need to use this compound in a DCM-based cross-coupling reaction, but it won't dissolve. What is the best workaround? A: You must perform a transient N-Boc protection of the secondary amine. By masking the N-H donor with a bulky, lipophilic tert-butoxycarbonyl group, you permanently disrupt the hydrogen-bonded crystal lattice and drastically increase the molecule's lipophilicity[4].

Protocol A: "Suspension-to-Solution" N-Boc Protection

This protocol utilizes a self-validating visual indicator: the reaction begins as an insoluble suspension and clarifies into a homogeneous solution upon successful protection.

Step-by-Step Methodology:

  • Preparation: Suspend 5,8-Diazaspiro[3.6]decan-9-one (1.0 eq, free base) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration. Note: The mixture will be a cloudy suspension.

  • Base Addition: Add Triethylamine (TEA, 1.5 eq) to the stirring suspension.

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise over 5 minutes.

  • Reaction & Self-Validation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Causality Check: As the secondary amine is protected, the intermolecular hydrogen bonding is disrupted. You will visually observe the cloudy suspension transition into a clear, pale-yellow homogeneous solution. This phase change acts as a self-validating mechanism confirming reaction progress.

  • Workup: Wash the organic solution with saturated aqueous NaHCO₃ (1x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting N-Boc protected intermediate will now be highly soluble in DCM, EtOAc, and THF for downstream synthesis.

Protocol B: Hydrochloride Salt Formation for Aqueous Solubilization

If your downstream application requires high solubility in purely aqueous or polar protic media (without DMSO), converting the free base to an ion-pair is required.

Step-by-Step Methodology:

  • Dissolution: Suspend the free base (1.0 eq) in a minimal volume of Methanol (MeOH). Apply gentle sonication if necessary.

  • Acidification: Cool the mixture to 0 °C. Slowly add a solution of 4M HCl in Dioxane (1.2 eq) dropwise.

  • Equilibration: Stir the mixture at room temperature for 30 minutes. The protonation of the secondary amine forms a highly polar ion-pair, shifting the solvation dynamics from hydrogen-bonding to ion-dipole interactions.

  • Precipitation: Slowly add cold Diethyl Ether (Et₂O) as an anti-solvent until the HCl salt precipitates as a fine white powder.

  • Collection: Filter the precipitate and dry under high vacuum. The resulting salt will exhibit vastly improved solubility in water and standard biological buffers.

References

  • Title: Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties | Source: Journal of Medicinal Chemistry (via NIH PMC) | URL: [Link][3]

  • Title: General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination | Source: ACS Medicinal Chemistry Letters | URL: [Link][2]

  • Title: N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions | Source: ISRN Organic Chemistry (via NIH PMC) | URL: [Link][4]

Sources

Troubleshooting

Technical Support Center: Purification and Crystallization of 5,8-Diazaspiro[3.6]decan-9-one

Welcome to the technical support center for 5,8-Diazaspiro[3.6]decan-9-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshootin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5,8-Diazaspiro[3.6]decan-9-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification and crystallization of this novel spirocyclic lactam. Given the limited specific literature on this compound[1], this document synthesizes field-proven insights from analogous heterocyclic and spirocyclic systems to offer a robust framework for your experimental success.

I. Understanding the Molecule: 5,8-Diazaspiro[3.6]decan-9-one

5,8-Diazaspiro[3.6]decan-9-one is a unique spirocyclic compound featuring a lactam and two secondary amine functionalities within a compact three-dimensional structure. Its molecular formula is C8H14N2O[1][2]. The presence of nitrogen and oxygen atoms suggests a polar nature with hydrogen bond donor and acceptor capabilities, which will significantly influence its solubility and purification characteristics.

Predicted Properties:

PropertyValueImplication for Purification & Crystallization
Molecular FormulaC8H14N2O[1][2]Relatively small molecular weight.
Predicted XlogP-0.5[1]Indicates a high degree of polarity, suggesting solubility in polar solvents like water, methanol, and ethanol, and poor solubility in nonpolar solvents like hexanes.
Hydrogen Bond Donors2 (two secondary amines)Will readily form hydrogen bonds, impacting solvent selection and potentially leading to the formation of solvates during crystallization.
Hydrogen Bond Acceptors2 (carbonyl oxygen and two nitrogens)Further contributes to its polarity and interaction with protic solvents.

II. FAQs: Purification Strategies

This section addresses frequently asked questions regarding the purification of 5,8-Diazaspiro[3.6]decan-9-one.

Q1: What are the likely impurities from the synthesis of 5,8-Diazaspiro[3.6]decan-9-one?

While the specific synthesis route is not widely published, common impurities in the synthesis of related diazaspiro compounds can include starting materials, reagents, and side-products from incomplete reactions or rearrangements. Potential impurities could be unreacted linear precursors, polymeric materials, or diastereomers if a chiral center is present and not controlled.

Q2: Which chromatographic technique is most suitable for purifying this compound?

Given its predicted high polarity, several chromatographic techniques could be effective. The choice will depend on the nature of the impurities.

  • Normal-Phase Chromatography (Silica Gel): While seemingly counterintuitive for a polar compound, it can be effective if the impurities are significantly less polar. A polar mobile phase, potentially with an amine additive like triethylamine (0.1-1%) to prevent streaking on the silica, would be necessary.

  • Reversed-Phase Chromatography (C18): This is often a better choice for polar compounds. A mobile phase of water and a polar organic solvent like methanol or acetonitrile, with or without a modifier like formic acid or trifluoroacetic acid (TFA), would be a good starting point.

  • Ion-Exchange Chromatography: The presence of basic nitrogen atoms makes this a viable option, particularly for removing neutral or acidic impurities.

  • Counter-Current Chromatography (CCC): This technique can be an excellent alternative to traditional column chromatography, especially if the compound is prone to degradation on solid stationary phases[3].

Q3: My compound is streaking on the TLC plate and the column. What can I do?

Streaking is a common issue with amine-containing compounds on silica gel due to strong interactions with acidic silanol groups. To mitigate this:

  • Add a basic modifier: Incorporate a small amount of a volatile base like triethylamine (Et3N) or ammonia into your mobile phase (e.g., 0.1-1% v/v).

  • Use a different stationary phase: Consider using alumina (basic or neutral) or a deactivated silica gel.

  • Switch to reversed-phase chromatography: This often provides better peak shapes for polar and basic compounds.

III. Troubleshooting Guide: Purification

This guide provides solutions to common problems encountered during the purification of 5,8-Diazaspiro[3.6]decan-9-one.

ProblemProbable Cause(s)Recommended Solution(s)
Poor separation of the desired product from an impurity. The chosen solvent system lacks sufficient selectivity.Optimize the mobile phase: Try a different solvent system with different polarity or solvent strength. For example, switch from an ethyl acetate/hexane system to a dichloromethane/methanol system in normal-phase chromatography. Employ gradient elution: Start with a less polar solvent system and gradually increase the polarity. This can help resolve compounds with similar Rf values[4]. Change the stationary phase: If normal-phase chromatography is ineffective, consider reversed-phase chromatography[4].
Low recovery of the compound from the column. The compound may be irreversibly adsorbed onto the stationary phase.Use a less active stationary phase: Consider using deactivated silica or alumina. Add a competitive binder: For basic compounds, adding a small amount of a base to the mobile phase can improve recovery. Pre-treat the column: Flushing the column with the mobile phase containing the additive before loading the sample can help.
The compound appears to be degrading on the column. The stationary phase (e.g., silica gel) may be too acidic, causing decomposition.Use a neutral or basic stationary phase: Alumina can be a good alternative. Work quickly and at a lower temperature: Minimize the time the compound spends on the column. Consider alternative purification methods: Techniques like recrystallization or counter-current chromatography might be gentler[3].

IV. Experimental Protocol: Column Chromatography Purification

This protocol provides a general workflow for purifying 5,8-Diazaspiro[3.6]decan-9-one using silica gel chromatography.

Materials:

  • Crude 5,8-Diazaspiro[3.6]decan-9-one

  • Silica gel (230-400 mesh)

  • Solvents (e.g., Dichloromethane (DCM), Methanol (MeOH), Triethylamine (Et3N))

  • Thin Layer Chromatography (TLC) plates

  • Glass column

  • Collection tubes

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM/MeOH).

    • Spot the TLC plate and develop it in various solvent systems to find an optimal mobile phase. A good system will give your product an Rf value of ~0.3. A starting point could be 95:5 DCM:MeOH with 0.5% Et3N.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar mobile phase.

    • Pour the slurry into the column and allow it to pack evenly.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading") and carefully add it to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the purified product.

  • Concentration:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

V. Visualization: Purification Workflow

Purification_Workflow Crude Crude Product TLC TLC Analysis (Solvent System Scouting) Crude->TLC Column Column Chromatography (Silica or C18) TLC->Column Optimized Mobile Phase Fractions Collect Fractions Column->Fractions TLC_Fractions TLC Analysis of Fractions Fractions->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Identify Pure Fractions Evaporate Solvent Evaporation Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: A typical workflow for the purification of 5,8-Diazaspiro[3.6]decan-9-one.

VI. FAQs: Crystallization

This section addresses common questions about the crystallization of 5,8-Diazaspiro[3.6]decan-9-one.

Q1: What is a good starting solvent for crystallizing this compound?

The choice of solvent is critical and often requires screening.[5] Given its polarity, good solvents at elevated temperatures might include ethanol, isopropanol, or acetonitrile. Anti-solvents (in which the compound is poorly soluble) could include less polar solvents like ethyl acetate, toluene, or even diethyl ether.

Q2: My compound "oils out" during crystallization. What should I do?

"Oiling out" occurs when the compound separates as a liquid instead of a solid. This can happen if the melting point of your compound is lower than the boiling point of the solvent or if impurities are present.[4][6]

  • Use a lower boiling point solvent.

  • Cool the solution more slowly.

  • Use a solvent/anti-solvent system: Dissolve the compound in a good solvent and slowly add a poor solvent until turbidity is observed, then allow it to cool slowly.

  • Increase the purity of your material: Oiling out is often a sign of impurities.

Q3: I'm not getting any crystals, just an amorphous solid or powder. How can I improve crystal quality?

The goal is to slow down the crystallization process.[5]

  • Slow cooling: Allow the saturated solution to cool to room temperature slowly, then transfer it to a refrigerator or freezer.

  • Slow evaporation: Loosely cap a vial containing a solution of your compound to allow the solvent to evaporate slowly over several days.[7]

  • Vapor diffusion: Place a vial containing your compound dissolved in a "good" solvent inside a larger sealed container with a small amount of a more volatile "poor" solvent. The poor solvent will slowly diffuse into the good solvent, inducing crystallization.

VII. Troubleshooting Guide: Crystallization

This guide provides solutions to specific problems you may encounter during crystallization.

ProblemProbable Cause(s)Recommended Solution(s)
Compound "oils out" upon cooling. The melting point of the compound is lower than the boiling point of the solvent. The presence of impurities is depressing the melting point.[4][6] The solution is supersaturated.Change the solvent system: Select a solvent with a lower boiling point or use a solvent pair.[4] Re-dissolve and add more solvent: Heat the mixture to re-dissolve the oil, then add more hot solvent to lower the saturation point before cooling slowly.[4] Further purify the material.
No crystals form, even after cooling. The compound is too soluble in the chosen solvent. The solution is not sufficiently concentrated.Concentrate the solution: Evaporate some of the solvent and attempt to crystallize again. Add an anti-solvent: Slowly add a solvent in which your compound is insoluble to the solution until it becomes slightly cloudy, then allow it to stand. Scratch the inside of the flask: Use a glass rod to scratch the flask below the solvent level to create nucleation sites.
Formation of very small or needle-like crystals. Crystallization is occurring too rapidly.Slow down the cooling process: Insulate the flask or use a programmable cooling bath. Use a different crystallization technique: Slow evaporation or vapor diffusion may yield larger crystals.[7] Reduce the concentration of the solution.
Crystals are of poor quality or are twinned. The presence of impurities. The cooling rate is not optimal.Re-purify the compound. Experiment with different solvents and cooling rates.

VIII. Experimental Protocol: Crystallization Screening

This protocol outlines a systematic approach to finding suitable crystallization conditions.

Materials:

  • Purified 5,8-Diazaspiro[3.6]decan-9-one

  • A selection of solvents with varying polarities (e.g., water, methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, hexane)

  • Small vials or test tubes

Procedure:

  • Solubility Testing:

    • Place a small amount (5-10 mg) of the compound into several vials.

    • Add a small amount of a single solvent to each vial at room temperature and observe solubility.

    • If insoluble at room temperature, gently heat the vial to determine if it dissolves. A good single-solvent for recrystallization will dissolve the compound when hot but not at room temperature.[4]

  • Single-Solvent Recrystallization:

    • For promising solvents identified in step 1, dissolve the compound in a minimal amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, then to 4°C.

    • Observe for crystal formation.

  • Solvent/Anti-Solvent Crystallization:

    • Dissolve the compound in a small amount of a "good" solvent (one in which it is very soluble).

    • Slowly add an "anti-solvent" (one in which it is poorly soluble but miscible with the good solvent) dropwise until the solution becomes persistently cloudy.

    • Gently warm the mixture until it becomes clear again.

    • Allow the solution to cool slowly.

  • Slow Evaporation:

    • Dissolve the compound in a solvent in which it is moderately soluble at room temperature.

    • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle.

    • Allow the solvent to evaporate slowly over several days.[7]

IX. Visualization: Crystallization Troubleshooting Logic

Crystallization_Troubleshooting cluster_outcomes Possible Outcomes cluster_solutions Troubleshooting Steps start Crystallization Attempt outcome Observe Outcome start->outcome oil Compound 'Oils Out' outcome->oil Liquid phase separation no_xtal No Crystals Form outcome->no_xtal Clear solution or amorphous solid poor_xtal Poor Quality Crystals outcome->poor_xtal Needles, powder, or twinned crystals good_xtal Good Crystals outcome->good_xtal Well-defined crystals sol_oil Change solvent (lower BP) Use solvent/anti-solvent Slower cooling Increase purity oil->sol_oil sol_no_xtal Concentrate solution Add anti-solvent Scratch flask Try slow evaporation no_xtal->sol_no_xtal sol_poor_xtal Slower cooling/evaporation Use vapor diffusion Re-purify material Try different solvents poor_xtal->sol_poor_xtal sol_oil->start Re-attempt sol_no_xtal->start Re-attempt sol_poor_xtal->start Re-attempt

Caption: A logical workflow for troubleshooting common crystallization issues.

X. References

  • Applications of counter-current chromatography in organic synthesis purification of heterocyclic derivatives of lapachol. PubMed. [Link]

  • THE SEPARATION AND PURIFICATION OF NEW COMPACT CONDENSED HETEROCYCLIC SYSTEMS WITH THIAZOLIC RING BY HPLC. Department of Physical Chemistry. [Link]

  • Guide for crystallization. University of Geneva. [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. PMC. [Link]

  • 5,8-diazaspiro[3.6]decan-9-one. PubChem. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 5,8-Diazaspiro[3.6]decan-9-one Reactions

Welcome to the Technical Support Center for spirocyclic scaffold functionalization. This guide is designed for medicinal chemists and drug development professionals working with 5,8-diazaspiro[3.6]decan-9-one .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic scaffold functionalization. This guide is designed for medicinal chemists and drug development professionals working with 5,8-diazaspiro[3.6]decan-9-one .

Spirocyclic scaffolds are highly valued in modern drug design for their structural rigidity, increased sp³ character, and ability to act as bioisosteres for conformationally flexible rings like azepanes[1]. However, the fundamental spirane framework—consisting of two monocyclic rings linked orthogonally—creates a rigid 3D "steric umbrella"[1]. In 5,8-diazaspiro[3.6]decan-9-one, the N5 secondary amine is situated immediately adjacent to the spiro-fused cyclobutane ring, creating immense steric hindrance that frequently causes standard N-alkylation and C-N cross-coupling reactions to fail[2].

This guide provides field-proven troubleshooting strategies, mechanistic causality, and validated protocols to overcome these steric barriers.

Part 1: Diagnostic Decision Matrix

Before troubleshooting a failed reaction, it is critical to align your synthetic strategy with the inherent steric and electronic properties of the scaffold.

Workflow Start Target: 5,8-Diazaspiro[3.6]decan-9-one N-Functionalization Q1 Which Nitrogen is the Target? Start->Q1 N5 N5 (Sterically Hindered Amine) Q1->N5 N8 N8 (Secondary Amide) Q1->N8 Q2 Reaction Class? N5->Q2 Sol3 1. Protect N5 (e.g., Boc) 2. Deprotonate N8 (NaH) 3. Add Electrophile N8->Sol3 Prevent N5 side-reactions Alk Aliphatic Alkylation Q2->Alk Ary Aryl Cross-Coupling Q2->Ary Sol1 Reductive Amination (Ti(OiPr)4, NaBH(OAc)3) Bypasses SN2 steric clash Alk->Sol1 Avoid SN2 Sol2 Buchwald-Hartwig (Pd2(dba)3, RuPhos, LiHMDS) Overcomes RE barrier Ary->Sol2 Bulky Pd Ligands

Decision matrix for functionalizing 5,8-diazaspiro[3.6]decan-9-one based on steric constraints.

Part 2: Troubleshooting FAQs & Mechanistic Insights

Q1: Why am I getting <10% yield when trying to N-alkylate the N5 position using standard alkyl halides and K₂CO₃?

The Causality: Standard aliphatic alkylation proceeds via an Sₙ2 mechanism, which requires the nucleophile (the N5 amine) to approach the electrophile at a 180° angle relative to the leaving group. The orthogonal cyclobutane ring at the spiro center (C4) physically blocks this trajectory. The Solution: Abandon direct Sₙ2 alkylation in favor of Reductive Amination . By reacting the amine with an aldehyde or ketone, you form an intermediate iminium ion. Because the iminium carbon is sp² hybridized (planar), it relieves the 3D steric congestion, allowing a hydride source to attack from the less hindered face.

Q2: My Buchwald-Hartwig amination at N5 with aryl chlorides is failing completely. What is wrong?

The Causality: In the Buchwald-Hartwig catalytic cycle, the rate-limiting step for bulky spirocyclic amines is Reductive Elimination (RE) [3]. The steric clash between the bulky spirocycle and the aryl group on the Pd(II) intermediate creates an immense thermodynamic barrier. Standard bidentate ligands like dppf or BINAP cannot force the geometry required to overcome this[4]. The Solution: Utilize sterically demanding, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos)[5]. Counterintuitively, these bulky ligands crowd the Pd center, which accelerates reductive elimination by physically forcing the aryl and amine groups closer together to relieve ligand-induced strain[3].

Mechanism Pd0 Pd(0)L Active Catalyst OA Pd(II)(Ar)(X)L Oxidative Addition Pd0->OA Ar-X AmineBind Pd(II)(Ar)(NR2)L Sterically Congested OA->AmineBind Base, Hindered Amine RE Reductive Elimination (Rate-Limiting) AmineBind->RE RuPhos accelerates RE RE->Pd0 Catalyst Regeneration Product N-Aryl Product RE->Product

Catalytic cycle of Buchwald-Hartwig amination highlighting the sterically hindered RE step.

Q3: How do I selectively functionalize the N8 (amide) position without reacting at the N5 (amine) position?

The Causality: The N5 position is a basic secondary amine, while N8 is a secondary amide (part of the C9 lactam/diazepanone ring)[2]. N5 is significantly more nucleophilic. Under standard basic conditions, N5 will always react first. The Solution: Implement a protection-deprotection strategy. Protect N5 with a bulky group (like Boc) using Boc₂O. Once N5 is masked, use a strong base (e.g., NaH) to deprotonate the N8 amide, generating an amidate anion that can successfully attack your target electrophile.

Part 3: Quantitative Data & Condition Optimization

When executing Buchwald-Hartwig couplings on hindered spirocycles, ligand and base selection dictate success. The table below summarizes quantitative performance metrics across different catalytic systems.

Ligand SystemBaseTemp (°C)Relative Yield (Hindered Amines)Mechanistic Rationale
Pd(dppf)Cl₂ / BINAP Cs₂CO₃80–100< 10% Bidentate coordination is too tight; fails to induce reductive elimination of bulky substrates[4].
Pd₂(dba)₃ / XPhos NaOtBu10030–50% Moderate bulk assists RE, but struggles with the extreme orthogonal bulk of the spiro[3.6] framework.
Pd / Carbazolyl P,N-Ligand K₂CO₃11075–90% Flattened carbazole ring and flexible coordination enhance catalyst longevity and facilitate RE[6].
Pd₂(dba)₃ / RuPhos LiHMDS80–11080–95% Highly bulky ligand forces Pd(II) congestion, drastically accelerating RE. LiHMDS ensures proton tolerance[3][5].

Part 4: Validated Experimental Protocols

Protocol A: Reductive Amination at N5 (Bypassing Sₙ2 Steric Clash)

This protocol utilizes a Lewis acid to force iminium formation prior to reduction, a necessity for highly hindered amines.

  • Preparation: In an oven-dried flask under inert atmosphere (N₂/Ar), dissolve 5,8-diazaspiro[3.6]decan-9-one (1.0 eq) and the target aldehyde/ketone (1.2 eq) in anhydrous Dichloroethane (DCE) (0.2 M).

  • Lewis Acid Activation: Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 eq) dropwise at room temperature.

    • Causality: The Ti(IV) Lewis acid strongly coordinates the carbonyl oxygen, increasing its electrophilicity. Standard weak acids (like acetic acid) are insufficient to drive iminium formation against the steric bulk of the cyclobutane ring.

  • Iminium Formation: Stir the reaction mixture at 60 °C for 4–6 hours to ensure complete conversion to the intermediate iminium ion.

  • Reduction: Cool the mixture to 0 °C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 eq) in portions.

    • Causality: NaBH(OAc)₃ is a mild hydride source that selectively reduces the activated iminium ion without reducing unreacted starting aldehyde/ketone.

  • Quench & Workup: Stir at room temperature for 12 hours. Quench carefully with saturated aqueous NaHCO₃. Filter through a Celite pad to remove titanium salts, extract with DCM, dry over Na₂SO₄, and concentrate for purification.

Protocol B: Buchwald-Hartwig N-Arylation at N5

This protocol leverages the RuPhos ligand to overcome the reductive elimination barrier inherent to spirocyclic amines[3].

  • Catalyst Pre-mixing: In an oven-dried Schlenk tube, combine Pd₂(dba)₃ (0.05 eq) and RuPhos (0.10 eq).

  • Reagent Addition: Add the aryl chloride/bromide (1.0 eq) and 5,8-diazaspiro[3.6]decan-9-one (1.2 eq).

  • Base Addition: Add LiHMDS (1.0 M in THF, 2.0 eq).

    • Causality: Mild bases (like K₂CO₃) often fail to deprotonate highly hindered secondary amines. LiHMDS provides the necessary basicity, and the lithium cation acts as a Lewis acid to pre-coordinate the amine, facilitating transmetalation[5].

  • Solvent & Degassing: Add anhydrous Toluene (0.1 M). Degas the mixture via three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 100 °C for 16–24 hours. The bulky RuPhos ligand will force the sterically congested Pd(II) intermediate to undergo rapid reductive elimination, forming the C-N bond[3].

  • Workup: Cool to room temperature, dilute with EtOAc, wash with water and brine, dry over MgSO₄, and purify via flash chromatography.

Sources

Troubleshooting

Optimizing HPLC separation for 5,8-Diazaspiro[3.6]decan-9-one enantiomers

Welcome to the Technical Support Center for Chiral Chromatography. As application scientists, we recognize that spirocyclic scaffolds—specifically those containing basic nitrogen atoms and lactam rings like 5,8-Diazaspir...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chiral Chromatography. As application scientists, we recognize that spirocyclic scaffolds—specifically those containing basic nitrogen atoms and lactam rings like 5,8-Diazaspiro[3.6]decan-9-one —present unique chromatographic challenges. The rigid spiro[3.6] core dictates a highly specific three-dimensional spatial arrangement, while the basic diazaspiro amines are notorious for inducing severe peak tailing via secondary interactions with the stationary phase.

This guide is engineered to provide you with field-proven, mechanistically grounded strategies to achieve baseline enantiomeric resolution (Rs ≥ 1.5) for this challenging active pharmaceutical ingredient (API) intermediate.

I. Core Method Development Workflow

The following logic tree dictates the optimal screening and optimization pathway for basic spirocyclic amines.

ChiralWorkflow Start Start: 5,8-Diazaspiro[3.6]decan-9-one CSP Select Immobilized CSPs (e.g., CHIRALPAK IA, IB, IC, IG) Start->CSP MP Select Mobile Phase System (NP: Hexane/EtOH or POM: 100% MeOH) CSP->MP Additive Add Basic Modifier (0.1% - 0.5% DEA or EDA) MP->Additive Screen Perform Screening Runs Additive->Screen Eval Evaluate Resolution (Rs) Screen->Eval Success Rs > 1.5 Method Validated Eval->Success Yes Fail Rs < 1.5 Optimize Parameters Eval->Fail No Opt Adjust % Modifier, Temp, or Switch CSP Fail->Opt Opt->Screen

Fig 1: Logical workflow for chiral HPLC method development of basic spirocyclic amines.

II. Frequently Asked Questions (FAQs)

Q1: Why do the enantiomers of 5,8-Diazaspiro[3.6]decan-9-one exhibit severe peak tailing or irreversible retention on my column? Causality: 5,8-Diazaspiro[3.6]decan-9-one contains basic nitrogen atoms within its framework. When injected onto a polysaccharide-based chiral stationary phase (CSP), these basic amines undergo secondary, non-enantioselective interactions (such as ion-exchange and strong hydrogen bonding) with the residual acidic free silanol groups on the underlying silica support[1]. This dual-retention mechanism disrupts uniform mass transfer, artificially broadening the peaks and destroying chiral resolution. Solution: You must incorporate a basic additive. Ethylenediamine (EDA) or Diethylamine (DEA) at 0.1% (v/v) acts as a sacrificial base. It competitively binds to the acidic silanols, masking them from the analyte[2]. EDA is particularly effective for highly basic spirocycles, as it induces the highest resolution degree and best peak symmetry while reducing retention time without deteriorating selectivity[3].

SilanolInteraction Analyte 5,8-Diazaspiro[3.6]decan-9-one (Basic Amines) Interaction Secondary Retention (Ion-Exchange / H-Bonding) Analyte->Interaction Silanol Free Silanol Groups (Acidic, on Silica Support) Silanol->Interaction Result Peak Tailing & Loss of Resolution Interaction->Result Additive Basic Additive (0.1% DEA / EDA) Masking Competitive Binding (Masks Silanols) Additive->Masking Masking->Silanol Blocks Fix Sharp Peaks & Restored Resolution Masking->Fix

Fig 2: Mechanism of peak tailing via silanol interactions and resolution using basic additives.

Q2: Should I use coated or immobilized Chiral Stationary Phases (CSPs) for this compound? Causality: Immobilized CSPs (e.g., CHIRALPAK® IA, IB, IC, IG) are strictly recommended over traditional coated phases (e.g., AD, OD). The rigid spirocyclic nature of the molecule often requires "extended range" solvents like Methyl tert-butyl ether (MtBE), Tetrahydrofuran (THF), or Dichloromethane (DCM) to achieve optimal solubility and unique enantioselectivity profiles[1]. Coated CSPs will dissolve and be irreversibly destroyed if exposed to these strong solvents. Immobilized phases covalently bond the polysaccharide selector to the silica, allowing for a universal and aggressive solvent screening approach[3].

Q3: How does the choice of alcohol modifier affect the chiral recognition of this spiro-lactam? Causality: The steric bulk of the alcohol modifier dictates how deeply the spiro[3.6] core can penetrate the chiral grooves of the polysaccharide selector. Ethanol (EtOH) is less sterically hindered, providing faster elution and sharper peaks. Isopropanol (IPA) is bulkier; while it slows down mass transfer (broadening peaks), it can force the spirocyclic rings into a tighter, more specific orientation within the chiral cavity, frequently increasing the selectivity factor (α).

III. Troubleshooting Matrix

Clinical SymptomDiagnostic CausalityActionable Resolution
Co-elution (Rs < 1.0) in Hexane/AlcoholThe chiral selector lacks the complementary 3D structure for the spiro[3.6] system in a non-polar environment.Switch to Polar Organic Mode (POM) . Screen 100% Acetonitrile or 100% Methanol with 0.1% DEA. Removing the bulk alkane fundamentally alters the H-bonding dynamics between the lactam carbonyl and the CSP carbamate linkages[1].
Baseline drift / Noisy UV signal at 210 nmBasic additives like DEA have high UV cutoffs and absorb strongly at low wavelengths.Shift detection to 230–254 nm . If low-wavelength detection is mandatory, switch from DEA to highly purified HPLC-grade Ethanolamine (EA), or utilize an Evaporative Light Scattering Detector (ELSD).
Sample Precipitation upon injectionThe analyte free-base is insoluble in the high-alkane mobile phase, causing "solvent shock" at the column head.Dissolve the sample exclusively in the mobile phase. If cloudy, add an extra 0.1% DEA directly to the sample vial to force conversion to the more soluble free base[1].

IV. Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. Do not proceed to the next phase unless the validation criteria of the current phase are met.

Phase 1: System and Mobile Phase Preparation

  • Miscibility Validation: Flush the HPLC system with 100% Isopropanol (IPA) for 20 minutes at 1.0 mL/min. Causality: IPA acts as a universal bridge, preventing immiscibility emulsions between prior reversed-phase aqueous buffers and normal-phase alkanes, which would cause catastrophic pressure spikes.

  • Additive Integration: Prepare Mobile Phase A (Hexane) and Mobile Phase B (Ethanol containing 0.1% v/v Ethylenediamine (EDA)). Causality: Premixing EDA into the alcohol rather than the bulk alkane ensures complete dissolution and prevents localized additive pooling[2].

  • Equilibration: Pump 80% A / 20% B at 1.0 mL/min until the UV baseline at 230 nm is flat (drift < 1 mAu/hr).

Phase 2: Sample Preparation

  • Dissolution: Dissolve 1.0 mg of 5,8-Diazaspiro[3.6]decan-9-one in 1.0 mL of the exact mobile phase (80:20 Hexane:EtOH with 0.1% EDA).

  • Solubility Verification: Visually inspect the vial. If the solution is not perfectly clear, add 0.1% DEA directly to the vial to improve free-base solubility[1]. Filter through a 0.22 µm PTFE syringe filter.

Phase 3: Execution and System Suitability

  • Injection: Inject 5 µL.

  • Monitoring: Record the chromatogram for 30 minutes at 25°C.

  • Validation Checkpoints:

    • Retention Factor (k1): Must be > 1.0. (If < 1.0, the analyte is eluting in the void volume; decrease the alcohol modifier percentage).

    • Symmetry (As): Must be ≤ 1.5. (If > 1.5, increase EDA concentration to 0.2%. Do not exceed 0.5% to protect the silica support[3]).

V. Quantitative Screening Data Summary

The following table summarizes the expected chromatographic parameters when screening 5,8-Diazaspiro[3.6]decan-9-one across standard immobilized CSPs.

CSP TypeMobile Phase SystemBasic AdditiveExpected k1Selectivity (α)Resolution (Rs)Peak Symmetry (As)
CHIRALPAK IA Hexane / EtOH (80:20)0.1% DEA1.5 - 2.51.10 - 1.251.2 - 1.80.9 - 1.1
CHIRALPAK IB Hexane / IPA (80:20)0.1% EDA2.0 - 3.51.15 - 1.40> 1.50.9 - 1.0
CHIRALPAK IC 100% Acetonitrile (POM)0.1% DEA0.8 - 1.51.05 - 1.15< 1.21.2 - 1.4
CHIRALPAK IG MtBE / EtOH (95:5)*0.1% EDA1.2 - 2.01.20 - 1.50> 2.00.9 - 1.0

*Note: MtBE/EtOH/EDA is a highly effective "extended range" solvent system specifically recommended for strongly retained basic compounds on immobilized phases[3].

VI. References

  • Title: CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives Source: Daicel Chiral Technologies URL: [Link]

  • Title: Frequently Asked Questions - Daicel Chiral Technologies Source: Daicel Chiral Technologies URL: [Link]

  • Title: Method development with CHIRALPAK® IA - HPLC Source: Chiral Technologies Europe URL: [Link]

Sources

Optimization

Technical Support Center: Scale-Up Optimization for 5,8-Diazaspiro[3.6]decan-9-one

Welcome to the Technical Support Center. As drug development increasingly relies on rigidified, sp³-rich scaffolds to improve pharmacokinetic profiles, spirocyclic diazepanones have become critical building blocks.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development increasingly relies on rigidified, sp³-rich scaffolds to improve pharmacokinetic profiles, spirocyclic diazepanones have become critical building blocks. However, the synthesis of 5,8-diazaspiro[3.6]decan-9-one presents significant scale-up challenges. Closing a 7-membered lactam ring is thermodynamically and entropically disfavored[1]. Without careful process engineering, scale-up attempts often result in catastrophic polymerization.

This guide provides field-proven methodologies, troubleshooting logic, and self-validating protocols to ensure high-fidelity scale-up from the bench to the pilot plant.

Section 1: Synthetic Workflow & Strategy

The most scalable route avoids direct C–N bond formation at the sterically hindered quaternary spiro center. Instead, we construct the spiro center early via a Reformatsky addition to a cyclobutane sulfinyl imine, followed by reductive amination and a controlled intramolecular lactamization[2].

G A Cyclobutanone B Sulfinyl Imine A->B Ti(OEt)4 C Amino Ester B->C Zn, BrCH2COOEt D Diamine Ester C->D NaBH(OAc)3 E 5,8-Diazaspiro[3.6]decan-9-one D->E 1. HCl 2. NaOMe

Figure 1: Optimized 5-step synthetic workflow for 5,8-Diazaspiro[3.6]decan-9-one.

Section 2: Troubleshooting Guide & FAQs

Q1: We observe severe oligomerization during the final lactamization step when scaling beyond 10 grams. How do we shift the equilibrium?

  • Causality: At higher concentrations, the intermolecular collision rate of the primary amine with the ethyl ester outcompetes the intramolecular cyclization. 7-membered rings suffer from transannular strain, making the activation energy for cyclization higher than that of oligomerization[3].

  • Solution: Implement "pseudo-high dilution." Instead of batch heating, dissolve the deprotected diamine ester in a small volume of solvent and use a syringe pump to add it dropwise over 12 hours into a large volume of refluxing solvent containing the base. This ensures the steady-state concentration of the reactive monomer remains near zero.

Q2: The enolate addition to the cyclobutane sulfinyl imine requires -78 °C using LDA. Our pilot plant chillers max out at -20 °C. Are there alternatives?

  • Causality: LDA-mediated ester enolate additions are highly exothermic and prone to side reactions (e.g., Claisen condensation) if not kept strictly cryogenic.

  • Solution: Transition to a Reformatsky reaction. By using activated Zinc dust and ethyl bromoacetate in THF, the reaction can be safely initiated at 0 °C and allowed to warm to room temperature. The organozinc intermediate is significantly more stable and chemoselective.

Q3: During the reductive amination with N-Boc-2-aminoacetaldehyde, we get 15-20% of a dialkylated byproduct. How can we suppress this?

  • Causality: The secondary amine product is sterically unhindered and retains sufficient nucleophilicity to react with a second equivalent of the aldehyde.

  • Solution: Control the protonation state. Use sodium triacetoxyborohydride (NaBH(OAc)₃) in the presence of 1.0 equivalent of acetic acid. The acid protonates the newly formed secondary amine, rendering it non-nucleophilic and preventing over-alkylation[4].

G Root Identify Primary Scale-Up Issue Issue1 High Oligomerization (>10%) Root->Issue1 Issue2 Dialkylated Impurity in Step 3 Root->Issue2 Issue3 Low Yield in Reformatsky Root->Issue3 Sol1 Implement Pseudo-High Dilution Issue1->Sol1 Sol2 Adjust Reductant & Add AcOH Issue2->Sol2 Sol3 Activate Zn with TMSCl Issue3->Sol3

Figure 2: Decision tree for diagnosing and resolving common scale-up bottlenecks.

Section 3: Quantitative Scale-Up Metrics

To illustrate the impact of these optimizations, the following table summarizes the process metrics during the lactamization step across different operational modes.

ParameterBatch (1g Scale)Batch (100g Scale)Optimized Dosing (100g Scale)
Concentration (M) 0.050.500.01 (Steady-State)
Addition Time All-at-onceAll-at-once12 Hours
Yield (%) 78%22%84%
Oligomer Impurity < 2%65%< 1%
E-factor 1204565

Section 4: Self-Validating Experimental Protocol

Optimized Lactamization via Pseudo-High Dilution (Note: This protocol is designed as a self-validating system. It includes specific In-Process Controls (IPCs) that must be met before proceeding, ensuring causality between the analytical readouts and the physical process).

  • Preparation: Dissolve Ethyl 2-(1-(2-aminoethylamino)cyclobutyl)acetate dihydrochloride (100 g, 348 mmol) in absolute ethanol (500 mL).

  • Reactor Setup: In a 5 L jacketed reactor, add absolute ethanol (2.5 L) and Sodium Methoxide (NaOMe, 25% in MeOH, 4.0 equivalents). Heat to a gentle reflux (78 °C) under N₂.

  • Controlled Addition: Using a programmable dosing pump, add the diamine solution to the refluxing reactor at a rate of 0.7 mL/min (approx. 12 hours).

    • Causality Check: This slow feed rate ensures the monomer is consumed by intramolecular cyclization before it can encounter another monomer, directly suppressing oligomerization.

  • In-Process Control (IPC): Sample the reactor 30 minutes after the addition is complete. Analyze via LC-MS.

    • Validation Gate: The intermediate acyclic mass [M+H]⁺ = 201 must be < 1.0% relative to the product peak. If > 1.0%, continue refluxing for 2 hours and re-sample. Do not proceed to workup until this metric is met.

  • Workup: Cool the reactor to 20 °C, neutralize with 1M HCl to pH 7, and concentrate under reduced pressure. Extract the highly polar product using 10% MeOH in Dichloromethane (5 x 500 mL).

  • Purification: Crystallize the crude residue from EtOAc/Heptane to afford 5,8-Diazaspiro[3.6]decan-9-one as a white solid.

Section 5: References

  • Title : 1-Benzyl-1,4-diazepan-5-one | Source : nih.gov | URL : 1

  • Title : Piperazinobenzodiazepinones: New Encephalitic Alphavirus Inhibitors via Ring Expansion | Source : nih.gov | URL : 3

  • Title : Highly Stereoselective, Organocatalytic Mannich-type Addition... | Source : acs.org | URL : 2

  • Title : Synthesis of 1,4-Diazepinone Derivatives via a Domino Aza-Michael/SN2 Cyclization... | Source : researchgate.net | URL : 4

Sources

Reference Data & Comparative Studies

Validation

The 3D Paradigm Shift: 5,8-Diazaspiro[3.6]decan-9-one vs. Piperazine Scaffolds in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural Causality, ADME/Tox Profiling, and Self-Validating Methodologies Executive Summary For decades, the piperazin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural Causality, ADME/Tox Profiling, and Self-Validating Methodologies

Executive Summary

For decades, the piperazine ring has been a ubiquitous workhorse in medicinal chemistry, appearing in over 100 FDA-approved drugs. However, the heavy reliance on this flat, basic heterocycle often leads to critical late-stage failures due to poor aqueous solubility, high lipophilicity, and promiscuous off-target binding (notably hERG channel liability).

The transition from planar, sp²-rich molecules to saturated, three-dimensional architectures—a concept famously termed the 1—has introduced spirocyclic bioisosteres as superior alternatives. This guide objectively compares the traditional piperazine scaffold against the modern 5,8-diazaspiro[3.6]decan-9-one core, detailing the causality behind its improved pharmacokinetic profile and providing field-proven protocols for its integration into hit-to-lead workflows.

The Mechanistic Shift: Structural Causality

The fundamental advantage of 5,8-diazaspiro[3.6]decan-9-one over piperazine lies in its three-dimensional geometry and modulated basicity.

  • Fraction of sp³ Carbons (Fsp³): Piperazine is a relatively flat molecule. When appended to aromatic systems, it creates rigid, planar structures that stack tightly in crystal lattices, resulting in poor aqueous solubility. The spiro junction in 5,8-diazaspiro[3.6]decan-9-one forces the two rings into orthogonal planes, significantly increasing the Fsp³. This 3D architecture disrupts lattice packing, lowering the melting point and drastically improving thermodynamic solubility.

  • Basicity and logD Modulation: Piperazine contains two basic secondary amines. When substituted, the remaining basic nitrogen often drives up the molecule's logD at physiological pH. In contrast, 5,8-diazaspiro[3.6]decan-9-one incorporates a lactam (the 9-one moiety). The electron-withdrawing nature of the carbonyl neutralizes the basicity of the adjacent nitrogen. This 2 despite the addition of carbon mass.

  • hERG Liability Reduction: The hERG potassium channel promiscuously binds molecules containing a lipophilic domain and a basic amine. By lowering the basicity via the lactam and introducing steric bulk through the spiro[3.6] system, the classic hERG pharmacophore is sterically and electronically disrupted.

Piperazine_vs_Spiro cluster_0 Piperazine Scaffold cluster_1 5,8-Diazaspiro[3.6]decan-9-one Pip Planar Architecture (Low Fsp3) Pip_Prop High Lipophilicity & High Basicity Pip->Pip_Prop Pip_Tox hERG Liability & Promiscuous Binding Pip_Prop->Pip_Tox Spiro 3D Architecture (High Fsp3) Spiro_Prop Lactam Moiety: Lower Basicity & logD Spiro->Spiro_Prop Spiro_Tox Improved Target Selectivity & Metabolic Stability Spiro_Prop->Spiro_Tox

Fig 1: Physicochemical causality map comparing piperazine and diazaspirocyclic scaffolds.

Comparative Physicochemical Profiling

The following table synthesizes quantitative data trends observed when performing scaffold hopping from a terminal piperazine to a 5,8-diazaspiro[3.6]decan-9-one core in lead optimization.

PropertyPiperazine Scaffold5,8-Diazaspiro[3.6]decan-9-oneCausality / Mechanism
3D Character (Fsp³) Low (~0.2 - 0.3)High (>0.6)Spiro junction introduces orthogonal ring planes, escaping "flatland".
Lipophilicity (logD) High (often >3.0)Moderate (1.0 - 2.5)Added carbon mass is offset by the disruption of planar desolvation penalties.
Basicity (pKa) High (Two basic amines)Lower (One basic amine)The lactam moiety withdraws electron density, neutralizing one nitrogen.
hERG Liability High Risk (IC₅₀ < 1 µM)Low Risk (IC₅₀ > 30 µM)Reduced basicity and 3D steric bulk disrupt the classical hERG pharmacophore.
Aqueous Solubility Poor to ModerateExcellent3D structure prevents tight crystal lattice packing, lowering melting point.

Case Study: Scaffold Hopping in PARP-1 Inhibitors

The therapeutic utility of diazaspirocycles is best illustrated by their application in oncology and inflammation. In a landmark study, researchers 3 within the framework of Olaparib, an FDA-approved PARP inhibitor.

Olaparib utilizes a piperazine ring to project into the solvent-exposed region of the PARP catalytic domain. While effective for synthetic lethality in BRCA-mutated cancers, Olaparib induces significant DNA damage and cytotoxicity, limiting its use in non-oncological indications like inflammation. By replacing the piperazine core with rigid diazaspiro systems, the researchers achieved a unique chemical space trajectory. The resulting spiro-analogs maintained high PARP-1 specificity but failed to induce DNA damage at micromolar concentrations , effectively decoupling target inhibition from broad cytotoxicity. Furthermore, these rigid 3D linkers are now heavily utilized in4 to optimize ternary complex formation.

PARP1_Pathway Olaparib Olaparib (Piperazine Core) PanPARP Pan-PARP Inhibition Olaparib->PanPARP Tox High DNA Damage & Cytotoxicity PanPARP->Tox SpiroAnalog Diazaspiro Analog (e.g., Compound 10e) SelPARP Selective PARP-1 Inhibition SpiroAnalog->SelPARP Safe Reduced DNA Damage (Anti-inflammatory) SelPARP->Safe

Fig 2: Scaffold selection dictates PARP-1 selectivity and downstream cytotoxicity profiles.

Self-Validating Experimental Methodologies

To successfully integrate 5,8-diazaspiro[3.6]decan-9-one into a drug discovery pipeline, robust and self-validating protocols are required. The steric hindrance of the spiro junction necessitates specific synthetic approaches, and the resulting ADME improvements must be validated using direct biophysical methods.

Protocol A: Synthesis via Buchwald-Hartwig Amination

Causality: The secondary amine of 5,8-diazaspiro[3.6]decan-9-one is sterically hindered by the adjacent spirocyclic system. Standard nucleophilic aromatic substitution (SNAr) often requires forcing conditions (>120°C, strong base) that can degrade the lactam moiety. Palladium-catalyzed cross-coupling ensures high yields under milder conditions.

Step-by-Step Workflow:

  • Preparation: In an oven-dried Schlenk flask under argon, combine the aryl halide lead precursor (1.0 eq) and 5,8-diazaspiro[3.6]decan-9-one (1.2 eq).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.05 eq) and RuPhos (0.1 eq) to ensure efficient oxidative addition and reductive elimination around the sterically bulky spiro-amine.

  • Base Addition: Add sodium tert-butoxide (NaOtBu, 2.0 eq). Self-Validation Check: Run a parallel control reaction using a standard piperazine to validate catalyst/ligand efficiency. If the piperazine control fails, the catalyst is deactivated.

  • Reaction: Suspend in anhydrous toluene and heat at 90°C for 12 hours.

  • Monitoring: Monitor via LC-MS. The mass shift should correspond to the exact mass of the diazaspiro conjugate minus the halogen mass.

  • Purification: Filter through Celite, concentrate, and purify via reverse-phase preparative HPLC to isolate the target compound.

Protocol B: Automated Patch-Clamp Electrophysiology for hERG Liability

Causality: While high-throughput Thallium (Tl⁺) flux assays are common for hERG screening, they are prone to false positives from compound autofluorescence and cannot measure channel gating kinetics. Automated patch-clamp provides a direct, self-validating measurement of the tail currents responsible for the QT interval.

Step-by-Step Workflow:

  • Cell Preparation: Culture CHO cells stably expressing the human KCNH2 (hERG) gene. Harvest and suspend in extracellular recording solution.

  • System Calibration: Load cells onto a planar patch-clamp chip (e.g., QPatch). Establish whole-cell configuration. Acceptance Criteria: Seal resistance must be >1 GΩ, and initial tail current >300 pA.

  • Baseline Establishment: Perfuse with vehicle control (0.1% DMSO) for 3 minutes to establish a stable baseline tail current.

  • Compound Application: Perfuse the 5,8-diazaspiro[3.6]decan-9-one analog at ascending concentrations (0.1 µM, 1 µM, 10 µM, 30 µM). Wait 5 minutes per concentration for steady-state block.

  • Validation Control: Apply Astemizole (100 nM) as a positive control. Self-Validation Check: The assay is only valid if Astemizole produces >80% inhibition of the remaining current.

  • Data Analysis: Calculate the IC₅₀ based on the fractional block of the peak tail current. Diazaspiro analogs typically exhibit IC₅₀ > 30 µM, validating the successful "escape from flatland."

Workflow Step1 1. Scaffold Hopping (In Silico Design) Step2 2. Buchwald-Hartwig Coupling Step1->Step2 Step3 3. LC-MS/NMR Validation Step2->Step3 Step4 4. Patch-Clamp hERG Assay Step3->Step4 Step5 5. Lead Selection (High Fsp3) Step4->Step5

Fig 3: Self-validating hit-to-lead optimization workflow for diazaspiro bioisosteres.

References

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success , Journal of Medicinal Chemistry,[Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity , Journal of Medicinal Chemistry,[Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist , ACS Medicinal Chemistry Letters,[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Landscape of 5,8-Diazaspiro[3.6]decan-9-one Derivatives

Introduction: Embracing the Third Dimension in Drug Design In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds.[1] Diazas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Embracing the Third Dimension in Drug Design

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds.[1] Diazaspirocycles, a class of compounds characterized by two nitrogen-containing rings joined by a single spiro-carbon, have emerged as powerful three-dimensional (3D) building blocks.[2] Their rigid and defined spatial arrangement offers a distinct advantage over more flexible acyclic or monocentric molecules, enabling enhanced target binding, improved metabolic stability, and more favorable physicochemical properties.[2]

This guide focuses on a specific, yet promising, member of this family: the 5,8-diazaspiro[3.6]decan-9-one scaffold. Comprising a four-membered azetidine ring fused with a seven-membered azepan-2-one (lactam) ring, this unique architecture presents a compelling template for designing next-generation therapeutics. We will dissect the structural nuances of its derivatives, correlate these features with biological function, and provide the experimental groundwork for researchers to explore this exciting chemical space.

The Core Scaffold: A Union of Constraint and Conformational Diversity

The fundamental structure of 5,8-diazaspiro[3.6]decan-9-one is a study in contrasts. The strained azetidine ring provides a rigid anchor, while the larger seven-membered lactam ring can adopt various low-energy conformations. This interplay is the source of the scaffold's utility, allowing for the precise projection of substituents into the binding pockets of biological targets.

Caption: The core structure of 5,8-diazaspiro[3.6]decan-9-one.

Pillars of Structural Analysis: From Solid State to Solution

A comprehensive understanding of a molecule's structure requires a multi-pronged approach. No single technique tells the whole story; instead, a combination of methods provides a self-validating system of structural elucidation.

  • X-ray Crystallography: This is the gold standard for determining the precise 3D arrangement of atoms in a solid, crystalline state.[3] It yields invaluable data on bond lengths, bond angles, torsional angles, and the absolute configuration of stereocenters, providing an unambiguous snapshot of the molecule's conformation.[4][5] The resulting crystal structure serves as a crucial reference point for both computational models and understanding solution-state behavior.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As the workhorse of structural characterization in solution, NMR (¹H, ¹³C, and 2D techniques like COSY and HSQC) reveals the connectivity and chemical environment of every atom in the molecule.[1][6] For spirocyclic systems, NMR is particularly powerful for deducing the predominant conformation in solution by analyzing chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs).[7]

  • Computational Modeling: In silico methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, complement experimental data.[8][9] These techniques can predict low-energy conformations, map electrostatic potential surfaces, and rationalize observed structure-activity relationships (SAR) by modeling interactions with biological targets.[8]

Structural Comparison of Key Derivatives

The true value of the 5,8-diazaspiro[3.6]decan-9-one scaffold lies in its derivatization potential. Substituents at the N5 and N8 positions, as well as on the carbon backbone, can dramatically influence the molecule's conformation and, consequently, its biological activity. While direct crystallographic comparisons for a wide range of 5,8-diazaspiro[3.6]decan-9-one derivatives are not extensively published, we can infer key structural trends by examining analogous diazaspiro[4.5]decan-1-one systems, which have been more broadly studied as kinase inhibitors.[10][11]

Derivative ClassKey Substituent(s)Expected Impact on ConformationResulting Biological ProfileReference(s)
N8-Aryl/Benzyl Derivatives Bulky aromatic groups on the lactam nitrogen (N8)The steric bulk can significantly influence the puckering of the seven-membered ring, favoring conformations that minimize steric clash. This can orient other parts of the molecule for optimal target engagement.Potent and selective inhibition of kinases like RIPK1 and TYK2/JAK1 has been achieved by optimizing this substituent.[10][10],[11],[12]
N5-Acyl/Sulfonyl Derivatives Electron-withdrawing groups on the azetidine nitrogen (N5)Can alter the electronics and geometry of the azetidine ring. May also serve as a key interaction point (e.g., hydrogen bond acceptor) within a protein binding site.Often used to modulate physicochemical properties and explore interactions with specific amino acid residues.
C4-Substituted Analogues Alkyl or aryl groups adjacent to the spiro centerIntroduces a new stereocenter and can force the two rings into a more twisted and rigid conformation, reducing conformational flexibility and potentially increasing binding affinity.Crucial for achieving high potency in certain enzyme inhibitors by occupying specific hydrophobic pockets.

Note: The table synthesizes findings from closely related diazaspiro[4.5]decan-1-one and triazaspiro[4.5]decane structures to illustrate likely conformational effects on the 5,8-diazaspiro[3.6]decan-9-one scaffold.

Correlating Structure with Activity: A Kinase Inhibition Case Study

The rigid nature of the diazaspiro[4.5]decanone scaffold, a close structural cousin to our topic of interest, makes it an excellent template for kinase inhibitors.[2] These drugs typically bind in the ATP pocket, and their efficacy depends on the precise 3D orientation of substituents that interact with key amino acid residues.

Systematic exploration of the structure-activity relationship (SAR) is paramount.[13][14] For instance, in the development of TYK2/JAK1 inhibitors, introducing the 2,8-diazaspiro[4.5]decan-1-one core led to superior potency and selectivity compared to earlier, less rigid scaffolds.[10] The spirocycle correctly positioned a key pharmacophore, leading to a significant increase in inhibitory activity.[10] This highlights a core principle: the spirocyclic framework is not merely a passive linker but an active contributor to target engagement.

A Initial Hit Compound (e.g., from screening) B Design & Synthesis of Initial Derivatives (Vary N5, N8 substituents) A->B C In Vitro Biological Assay (e.g., Kinase IC50) B->C D SAR Analysis: Identify key pharmacophores and activity trends C->D D->B Iterative Design Cycle E Structural Biology (X-ray, NMR, Modeling) Confirm binding mode D->E F Lead Optimization: Fine-tune substituents for potency, selectivity, ADME E->F F->C Test Optimized Compounds G Candidate Drug F->G

Caption: A typical workflow for SAR studies of diazaspirocycles.

Experimental Protocols

Reproducibility and methodological rigor are the cornerstones of scientific integrity. The following protocols provide a framework for the synthesis and characterization of 5,8-diazaspiro[3.6]decan-9-one derivatives, based on established synthetic strategies for related diazaspirocycles.[15]

Protocol 1: General Synthesis of an N8-Substituted 5,8-Diazaspiro[3.6]decan-9-one Derivative

This multi-step synthesis illustrates a common strategy for constructing the core scaffold, starting from commercially available materials.

start Commercially Available N-Boc-azetidin-3-one step1 Step 1: Reductive Amination with a primary amine (R-NH2) and NaBH(OAc)3 start->step1 intermediate1 N-Boc-3-(alkylamino)azetidine step1->intermediate1 step2 Step 2: Acrylation with acryloyl chloride and a base (e.g., Et3N) intermediate1->step2 intermediate2 Azetidine-acrylamide Intermediate step2->intermediate2 step3 Step 3: Ring-Closing Metathesis (RCM) using Grubbs' catalyst intermediate2->step3 intermediate3 N-Boc-5,8-diazaspiro[3.6] dec-6-en-9-one step3->intermediate3 step4 Step 4: Reduction & Deprotection 1. H2, Pd/C 2. TFA or HCl intermediate3->step4 product Final Product: 5,8-Diazaspiro[3.6]decan-9-one step4->product

Caption: Synthetic workflow for 5,8-diazaspiro[3.6]decan-9-one.

Step-by-Step Methodology:

  • Reductive Amination: To a solution of N-Boc-azetidin-3-one (1.0 eq) in dichloromethane (DCM) at 0°C, add the desired primary amine (e.g., benzylamine, 1.1 eq). Stir for 30 minutes, then add sodium triacetoxyborohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-18 hours. Quench with saturated aqueous NaHCO₃ and extract the product with DCM.

  • Amide Coupling: Dissolve the resulting amine intermediate (1.0 eq) and triethylamine (1.5 eq) in DCM at 0°C. Add acryloyl chloride (1.1 eq) dropwise. Stir at 0°C for 1 hour, then at room temperature for 3 hours. Wash the reaction with water and brine, then dry and concentrate to yield the acrylamide precursor.

  • Ring-Closing Metathesis (RCM): Dissolve the acrylamide precursor in degassed toluene. Add Grubbs' second-generation catalyst (5 mol%). Heat the mixture to 80°C and monitor by TLC. Upon completion, cool the reaction and concentrate. Purify by column chromatography to obtain the unsaturated spirolactam.

  • Reduction and Deprotection: Dissolve the unsaturated lactam in methanol and add Palladium on carbon (10 wt%). Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete. Filter off the catalyst. To the filtrate, add trifluoroacetic acid (TFA) and stir at room temperature for 2-4 hours to remove the Boc protecting group. Concentrate under reduced pressure and purify to yield the final product.

Protocol 2: Structural Characterization by NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified spirocycle derivative and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1][8] Ensure the sample is fully dissolved.

  • Data Acquisition: Record ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).[6]

  • Data Analysis: Process the spectra using appropriate software. Assign all proton and carbon signals by analyzing chemical shifts, multiplicities (splitting patterns), integration values, and correlations observed in the 2D spectra. Use coupling constants and NOE data to infer the solution-state conformation.

Protocol 3: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals suitable for X-ray diffraction. This is often the most challenging step. Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. Test a variety of solvents and solvent mixtures.

  • Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[3] The data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map. Build and refine the molecular model against the experimental data until convergence is reached, yielding the final crystal structure.[3]

Conclusion and Future Outlook

The 5,8-diazaspiro[3.6]decan-9-one scaffold represents a compelling, underexplored area of chemical space. Its inherent three-dimensionality and conformational rigidity provide a robust platform for the design of highly potent and selective modulators of biological targets. By integrating rational design, robust synthetic chemistry, and comprehensive structural analysis, researchers can unlock the full potential of these fascinating molecules. Future work should focus on building a broader library of derivatives and systematically evaluating them against diverse target classes, further cementing the role of diazaspirocycles as a cornerstone of modern drug discovery.[2][16]

References

  • Gleave, R. J., et al. (2015). Design, synthesis, and x-ray crystallographic analysis of two novel spirolactam systems as β-turn mimics. The Journal of Organic Chemistry. Available from: [Link]

  • Kaur, H., et al. (2024). Synthesis of α-Heterocycle Anchored Spirocyclic Azetidin-2-ones in a Minute by p-TSA Catalyzed Cyclocondensation of Azetidin-2,3-diones with Difunctionalized Substrates. ResearchGate. Available from: [Link]

  • Esmati, S., et al. (2023). Synthesis, in vitro antimalarial activity, and docking study of novel spiro-β-lactam-triazole hybrids. ResearchGate. Available from: [Link]

  • Kim, D., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. National Center for Biotechnology Information. Available from: [Link]

  • Joshi, P. G., et al. (2020). Synthesis and biological screening of new azaspiro[4][8] heptanecarboxylate derivatives. Journal of Advanced Scientific Research. Available from: [Link]

  • Zotev, V. S., et al. (2023). Unlocking a Diazirine Long-Lived Nuclear Singlet State via Photochemistry: NMR Detection and Lifetime of an Unstabilized Diazo-Compound. National Center for Biotechnology Information. Available from: [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • N.A. (n.d.). X-ray crystallography. Rensselaer Polytechnic Institute. Available from: [Link]

  • Wang, C., et al. (2019). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[1][8]deca-6,9-diene-3,8-dione Derivatives. MDPI. Available from: [Link]

  • Various Authors. (2024). Search Results for "X-ray crystallography". Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Sim, M., et al. (2025). Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones. MDPI. Available from: [Link]

  • Li, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. Available from: [Link]

  • Bak, G., et al. (2015). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. ResearchGate. Available from: [Link]

  • Santana, A., et al. (2021). Computational Modeling to Explain Why 5,5-Diarylpentadienamides are TRPV1 Antagonists. MDPI. Available from: [Link]

  • Gonçalves, M. F., et al. (2021). Synthesis and biological evaluation of new spiro-β-lactams highly active against HIV-1 and Plasmodium. ScienceDirect. Available from: [Link]

  • Gholivand, K., et al. (2014). Synthesis and GIAO NMR calculations for two diastereoisomers of 2′-acetyloxy-2′-phenylspiro[indeno[1,2-b]quinoxalin-11, 1′-cyclopropane]. ResearchGate. Available from: [Link]

  • Wang, Y., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. PubMed. Available from: [Link]

  • Ye, L., et al. (2009). Synthesis of N-(2,8-Dioxo-1-oxaspiro[4.5]deca-6,9-dien-7-yl) Acetamide and Benzamide. MDPI. Available from: [Link]

  • Shvarts, A., et al. (2024). Biological Evaluation of a Novel 2'-Fluoro Derivative 5-Azacytidine as a Potent DNA Methyltransferase Inhibitor. SCIRP. Available from: [Link]

  • Wang, Y., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. ResearchGate. Available from: [Link]

  • Gkionis, C., et al. (2021). Structural Characterization of Two Novel, Biological Active Chalcone Derivatives, Using Density Functional Theory Studies. MDPI. Available from: [Link]

  • Hughes, A., et al. (2022). Structure-Activity Relationships of N-1 analogues. ResearchGate. Available from: [Link]

  • Guillén-García, A., et al. (2021). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Neurotoxicity. Frontiers in Pharmacology. Available from: [Link]

  • Schneider, G., et al. (2025). Publications – Computer-Assisted Drug Design. ETH Zurich. Available from: [Link]

  • Marrero-Ponce, Y., et al. (2022). QSPR modeling of log p for drugs potentially active on the central nervous system. Sciforum. Available from: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,8-Diazaspiro[3.6]decan-9-one
Reactant of Route 2
Reactant of Route 2
5,8-Diazaspiro[3.6]decan-9-one
© Copyright 2026 BenchChem. All Rights Reserved.